molecular formula C15H24N2 B1467775 {1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine CAS No. 1275067-54-3

{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1467775
CAS No.: 1275067-54-3
M. Wt: 232.36 g/mol
InChI Key: FUBKKHNABGPOFS-UHFFFAOYSA-N
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Description

{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine typically involves the reaction of 4-ethylbenzyl chloride with piperidine, followed by reductive amination with formaldehyde and hydrogen. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst to form the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to {1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine but without the ethylphenyl and methanamine groups.

    Methylphenidate: A stimulant with a piperidine ring, used in the treatment of ADHD.

    Fentanyl: An opioid analgesic with a piperidine ring, known for its potent pain-relieving properties.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethylphenyl group and the methanamine moiety allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[1-[(4-ethylphenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-13-3-5-15(6-4-13)12-17-9-7-14(11-16)8-10-17/h3-6,14H,2,7-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBKKHNABGPOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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